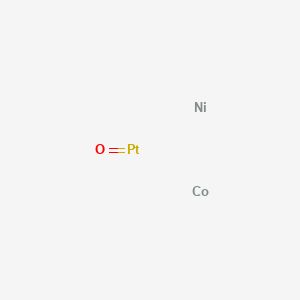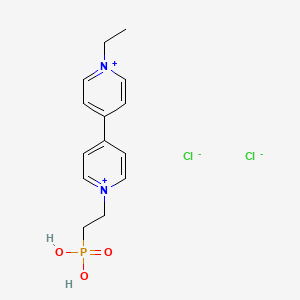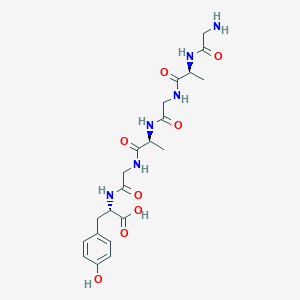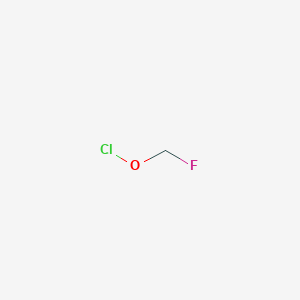
Cobalt;nickel;oxoplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;nickel;oxoplatinum is a complex compound that combines the properties of cobalt, nickel, and platinum oxides. This compound is of significant interest due to its unique chemical and physical properties, which make it suitable for various industrial and scientific applications. The combination of these metals results in a material that exhibits enhanced catalytic activity, stability, and conductivity, making it a valuable component in advanced technological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cobalt;nickel;oxoplatinum typically involves wet chemical methods. One common approach is the co-precipitation method, where aqueous solutions of cobalt, nickel, and platinum salts are mixed under controlled conditions. The pH of the solution is adjusted using a base, leading to the precipitation of the mixed metal hydroxides. These hydroxides are then calcined at high temperatures to form the desired oxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale co-precipitation followed by calcination. The process parameters, such as temperature, pH, and concentration of the metal precursors, are carefully controlled to ensure the formation of a homogeneous product with the desired properties. Advanced techniques like spray pyrolysis and sol-gel methods are also employed to produce high-purity and well-defined nanoparticles of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;nickel;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as oxygen or hydrogen peroxide. These reactions are often carried out at elevated temperatures to facilitate the formation of higher oxidation states.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride. These reactions are performed under controlled atmospheres to prevent unwanted side reactions.
Substitution Reactions: Involve the replacement of one ligand or atom with another. These reactions are usually carried out in solution with appropriate solvents and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of cobalt, nickel, and platinum, while reduction reactions can produce lower oxidation state compounds or even elemental metals.
Wissenschaftliche Forschungsanwendungen
Cobalt;nickel;oxoplatinum has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its high catalytic activity and stability make it a valuable component in catalytic converters and fuel cells.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents. The biocompatibility and magnetic properties of the compound make it suitable for targeted drug delivery and magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in cancer treatment and antimicrobial applications. The compound’s ability to generate reactive oxygen species (ROS) under certain conditions is being studied for its potential to kill cancer cells and bacteria.
Industry: Utilized in the production of advanced materials, such as high-performance batteries and supercapacitors. Its excellent electrical conductivity and stability make it an ideal material for energy storage devices.
Wirkmechanismus
The mechanism by which cobalt;nickel;oxoplatinum exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the synergistic effects of cobalt, nickel, and platinum. These metals provide active sites for various chemical reactions, facilitating the conversion of reactants to products.
Reactive Oxygen Species (ROS) Generation: Under certain conditions, this compound can generate ROS, which can induce oxidative stress in cells. This property is being explored for its potential therapeutic applications in cancer treatment and antimicrobial therapy.
Magnetic Properties: The magnetic properties of the compound are due to the presence of cobalt and nickel, which are ferromagnetic materials. These properties are utilized in biomedical applications, such as MRI and targeted drug delivery.
Vergleich Mit ähnlichen Verbindungen
Cobalt;nickel;oxoplatinum is unique compared to other similar compounds due to its combination of properties from cobalt, nickel, and platinum. Some similar compounds include:
Nickel-cobalt oxalate: Known for its catalytic activity in oxygen evolution reactions.
Nickel-cobalt oxide: Used as an electrocatalyst for various reactions, including hydrogen evolution and oxygen reduction.
Platinum-cobalt alloys: Known for their high catalytic activity and stability in fuel cell applications.
Eigenschaften
CAS-Nummer |
477963-75-0 |
|---|---|
Molekularformel |
CoNiOPt |
Molekulargewicht |
328.71 g/mol |
IUPAC-Name |
cobalt;nickel;oxoplatinum |
InChI |
InChI=1S/Co.Ni.O.Pt |
InChI-Schlüssel |
IYPFCZUFQPGWQK-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pt].[Co].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)


![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

